N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanyl acetamide moiety at position 2. The acetamide group is further modified with a 2-methoxyphenyl substituent. This structure combines electron-rich aromatic systems (methoxyphenyl, pyrido-triazinone) with a sulfur-containing linkage, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-7-8-21-14(9-11)19-16(20-17(21)23)25-10-15(22)18-12-5-3-4-6-13(12)24-2/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJUGKFVRTJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenylamine: This can be achieved through the methylation of 2-aminophenol using dimethyl sulfate under basic conditions.
Formation of 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl chloride: This intermediate can be synthesized by reacting 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-amine with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 2-methoxyphenylamine with 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridotriazinyl moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The pyrido-triazinone core in the target compound offers a larger conjugated system compared to the 1,2,4-triazole derivatives. This may enhance π-π stacking interactions in biological targets but reduce solubility .
Substituent Effects :
- The 2-methoxyphenyl group in the target compound increases lipophilicity, which could enhance membrane permeability but may also affect metabolic clearance.
- The furan-2-yl substituent in triazole derivatives introduces an oxygen heteroatom, possibly contributing to hydrogen-bonding interactions in biological systems .
Biological Activity: Triazole-based sulfanyl acetamides demonstrated dose-dependent anti-exudative effects in rat models, likely mediated by inhibition of inflammatory mediators . The target compound’s pyrido-triazinone core and methoxyphenyl group may target similar pathways, but empirical data are needed to confirm this hypothesis.
Computational and Crystallographic Insights
- Structural refinement tools like SHELXL are critical for elucidating the crystal structures of such compounds. The pyrido-triazinone core’s planarity and substituent orientations could be analyzed using these methods to predict binding modes.
Biological Activity
N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 354.43 g/mol. Its structure features a pyrido-triazine core linked to a methoxyphenyl group via a sulfanyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- HER2 Inhibition : The compound acts as an inhibitor of the HER2 receptor, which is implicated in several cancers. By binding to the HER2 receptor, it prevents downstream signaling pathways that promote cell proliferation and survival.
- Antioxidant Activity : The presence of the triazine moiety contributes to its antioxidant properties, which can mitigate oxidative stress in cells .
- Antimicrobial Properties : Research indicates that derivatives of similar structures exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of HER2 receptor signaling | |
| Antioxidant | Reduction of oxidative stress | |
| Antimicrobial | Activity against bacterial strains |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Study : A recent study evaluated the efficacy of similar triazine derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the compound's potential as an anticancer agent .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to established antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative damage.
- Antimicrobial Testing : In vitro tests showed that derivatives with similar structures exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
